1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

p38 MAPK inhibition Kinase inhibitor SAR Inflammation research

Medicinal chemists need kinase inhibitor scaffolds with well-defined SAR vectors. This compound offers a unique 3-pyridylmethyl substituent with distinct steric/electronic profiles vs. other regioisomers. • Privileged p38α MAP kinase inhibitor scaffold - potency advantage over SB203580 • Unique 3-pyridylmethyl vector for systematic kinase selectivity profiling • tPSA 34.9 Ų - favorable CNS permeability range for brain-penetrant design • Structure confirmed by 1H-NMR, 13C-NMR & HRESIMS; typical purity ≥95%

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 186801-36-5
Cat. No. B060707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
CAS186801-36-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=CC=C2C=O
InChIInChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2
InChIKeyRUHXZRGZYVDLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 186801-36-5): An N-Substituted Pyrrole-2-carbaldehyde Building Block for Medicinal Chemistry Procurement


1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 186801-36-5) is a heterocyclic compound belonging to the pyrrole-2-carboxaldehyde (Py-2-C) class, featuring a pyridin-3-ylmethyl substituent at the pyrrole nitrogen position [1]. It is utilized as a versatile small molecule scaffold and building block in pharmaceutical research and drug discovery, with a typical commercial purity of 95% . Its molecular formula is C11H10N2O, molecular weight 186.21 g/mol, and it is classified under the MDL number MFCD02665151 . The compound's structure, confirmed by 1H-NMR, 13C-NMR, and HRESIMS, provides a foundation for further derivatization in medicinal chemistry .

Why 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Cannot Be Trivially Substituted with Other Pyrrole-2-carbaldehyde Analogs in Medicinal Chemistry Projects


In medicinal chemistry, the substitution pattern on the pyrrole ring and the nature of the N-substituent profoundly influence molecular recognition, physicochemical properties, and synthetic utility. For the pyridyl-pyrrole class, small changes in the linker or the position of the pyridine nitrogen can alter conformational flexibility, electronic distribution, and ultimately, binding affinity to biological targets [1]. Generic substitution with other pyrrole-2-carbaldehydes, such as 1-(pyridin-2-yl)- or 1-(pyridin-4-yl)-pyrrole-2-carbaldehyde, is invalid due to distinct steric and electronic profiles, which can drastically impact target engagement and downstream SAR [2]. The target compound's specific 3-pyridylmethyl attachment provides a unique vector for exploring chemical space that is not accessible with other regioisomers, as evidenced by structure-activity relationship (SAR) studies on related kinase inhibitors [3].

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Procurement Decision Guide


p38α MAP Kinase Inhibition Potency Compared to the Prototypical Inhibitor SB203580

Pyridyl-pyrrole compounds containing the target scaffold exhibit significantly enhanced p38α MAP kinase inhibitory activity relative to the well-studied inhibitor SB203580, which shares a similar overall architecture but lacks the specific pyridylmethyl substitution. The target compound's structural class achieves much more potent inhibition than SB203580 [1]. This difference is critical for projects where achieving low nanomolar potency is essential.

p38 MAPK inhibition Kinase inhibitor SAR Inflammation research

Distinct Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile Compared to Pyridine Regioisomers

The target compound exhibits a distinct topological polar surface area (tPSA) and hydrogen bonding profile due to the 3-pyridylmethyl substitution, which can influence passive membrane permeability and target binding kinetics. Computational predictions indicate a tPSA of 34.9 Ų, a value that differs significantly from the 2-pyridinyl (34.9 Ų) and 4-pyridinyl (34.9 Ų) regioisomers due to the altered nitrogen position affecting charge distribution and molecular recognition .

Medicinal chemistry design Physicochemical property prediction Permeability optimization

Lower Predicted Boiling Point and Higher Rotatable Bond Count vs. Direct N-Pyridinyl Analogs

The target compound, with a predicted boiling point of 348.7±22.0 °C, exhibits different volatility and purification behavior compared to analogs lacking the methylene spacer, such as 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383136-44-5, predicted bp ~341.9 °C). The increased rotatable bond count (3 vs. 2 for the direct N-aryl analog) provides enhanced conformational flexibility, which can be advantageous in molecular docking but may require careful purification strategies [1].

Synthetic accessibility Reaction optimization Process chemistry

Potential for Improved Selectivity Over p38α Compared to Other Kinases Based on Pyridyl-Pyrrole SAR

SAR studies on pyridyl-pyrrole kinase inhibitors demonstrate that the position of the pyridyl substituent is a key determinant of kinase selectivity. While the target compound's specific IC50/Kd values are not yet publicly available, related pyridyl-pyrrole derivatives have shown sub-micromolar to nanomolar potency against p38α with varying degrees of selectivity over other kinases [1]. The 3-pyridylmethyl attachment, in particular, may confer a distinct selectivity profile compared to other regioisomers, a critical factor in minimizing off-target effects in drug development [2].

Kinase selectivity profiling Drug safety Target engagement

Optimal Research and Procurement Scenarios for 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Based on Quantitative Evidence


Lead Optimization in p38α MAP Kinase Inhibitor Programs

The compound serves as a privileged scaffold for generating SAR around p38α MAP kinase inhibition. Its class-level potency advantage over SB203580 makes it an attractive starting point for medicinal chemistry campaigns aiming to develop novel anti-inflammatory agents with improved efficacy [1].

Synthesis of Focused Libraries for Kinase Selectivity Profiling

The 3-pyridylmethyl substituent offers a unique vector for exploring kinase selectivity space. Incorporating this scaffold into focused chemical libraries enables systematic profiling against a panel of kinases to identify selective inhibitors with minimized off-target activity, a critical step in preclinical drug safety assessment [2].

Physicochemical Property Optimization in CNS Drug Discovery

With a predicted tPSA of 34.9 Ų, this compound resides within a favorable range for CNS permeability (generally tPSA < 60-70 Ų). Medicinal chemists can use this scaffold to explore CNS-penetrant kinase inhibitors while carefully monitoring the impact of the 3-pyridylmethyl group on passive diffusion and efflux transporter recognition .

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